4,6-Dichloro-1,3-diazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-1,3-diazinan-2-one is a heterocyclic compound that belongs to the diazine family It is characterized by a six-membered ring containing two nitrogen atoms and two chlorine atoms at the 4 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1,3-diazinan-2-one typically involves the chlorination of 1,3-diazinan-2-one. One common method is the reaction of 1,3-diazinan-2-one with chlorine gas in the presence of a suitable solvent, such as acetonitrile, under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of 4,6-dichloro-1,3-diazinan-2-ol.
Substitution: Formation of 4,6-dimethoxy-1,3-diazinan-2-one.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-1,3-diazinan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-1,3-diazinan-2-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the synthesis of nucleic acids by interfering with the function of enzymes involved in DNA replication. This inhibition can lead to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-1,3,5-triazin-2-one: Another chlorinated diazine with similar chemical properties.
2,4-Dichloro-1,3,5-triazine: A compound used in the synthesis of herbicides and other agrochemicals.
4,6-Dichloro-1,3,5-triazine-2-amine: Known for its high-energy properties and potential use in explosives.
Uniqueness
4,6-Dichloro-1,3-diazinan-2-one is unique due to its specific substitution pattern and the presence of two chlorine atoms at the 4 and 6 positions
Eigenschaften
Molekularformel |
C4H6Cl2N2O |
---|---|
Molekulargewicht |
169.01 g/mol |
IUPAC-Name |
4,6-dichloro-1,3-diazinan-2-one |
InChI |
InChI=1S/C4H6Cl2N2O/c5-2-1-3(6)8-4(9)7-2/h2-3H,1H2,(H2,7,8,9) |
InChI-Schlüssel |
HKPJHZTZKAHALH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=O)NC1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.